Dalbavancin-d6
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Overview
Description
Dalbavancin-d6 is a deuterated form of dalbavancin, a second-generation lipoglycopeptide antibiotic. It is designed to improve the pharmacokinetic properties of dalbavancin by incorporating deuterium atoms, which can enhance the stability and half-life of the compound. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of dalbavancin.
Mechanism of Action
Target of Action
Dalbavancin-d6, a synthetic lipoglycopeptide, primarily targets Gram-positive bacteria . Its primary targets include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes , Streptococcus agalactiae , Streptococcus dysgalactiae , the Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus), and Enterococcus faecalis (vancomycin susceptible strains) .
Mode of Action
This compound exerts its antimicrobial activity through two distinct modes of action . The primary mechanism of action is the inhibition of cell wall synthesis . It achieves this by binding to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, thereby preventing cross-linking . This disruption in cell wall synthesis leads to the death of the bacterial cell .
Biochemical Pathways
This compound disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall peptidoglycan, it prevents the cross-linking process essential for cell wall integrity . This disruption in the cell wall synthesis pathway leads to the bactericidal effect of this compound .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) .
Result of Action
The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . By preventing the cross-linking of peptidoglycan in the bacterial cell wall, it leads to the death of the bacterial cell . This makes it an effective treatment for infections caused by susceptible strains of Gram-positive bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. Furthermore, the long half-life of this compound, which is approximately 1 week and is longer in tissues (e.g., skin, bone) than plasma , allows for once-weekly dosing regimens, making it a convenient option for the treatment of acute bacterial skin and skin structure infections (ABSSSI) .
Biochemical Analysis
Biochemical Properties
Dalbavancin-d6 plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with enzymes such as transglycosylases and transpeptidases, which are essential for peptidoglycan cross-linking in bacterial cell walls. By binding to the D-alanyl-D-alanine terminus of cell wall precursors, this compound prevents these enzymes from functioning properly, leading to cell lysis and death .
Cellular Effects
This compound affects various types of cells, particularly bacterial cells. It disrupts cell wall synthesis, leading to cell death. In addition to its bactericidal effects, this compound can influence cell signaling pathways and gene expression in bacteria, causing alterations in cellular metabolism and function .
Molecular Mechanism
The mechanism of action of this compound involves binding to the D-alanyl-D-alanine residues of peptidoglycan precursors. This binding inhibits the action of transglycosylases and transpeptidases, enzymes critical for cell wall synthesis. By preventing the cross-linking of peptidoglycan chains, this compound causes bacterial cell walls to weaken and eventually rupture .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although some reduction in efficacy may occur .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively eliminates bacterial infections without significant toxicity. At higher doses, this compound can cause adverse effects, including nephrotoxicity and hepatotoxicity. Threshold effects are observed, where increasing the dose beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes biotransformation through pathways involving cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. This compound can affect metabolic flux and alter the levels of certain metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via binding to plasma proteins and cell membrane transporters. It accumulates in tissues such as the skin, bone, and epithelial lining fluid, but not in the cerebrospinal fluid. This distribution pattern is crucial for its effectiveness in treating skin and soft tissue infections .
Subcellular Localization
This compound localizes primarily in the bacterial cell wall, where it exerts its antibacterial effects. It does not significantly penetrate the cytoplasm or other cellular compartments. The targeting of this compound to the cell wall is facilitated by its affinity for peptidoglycan precursors, ensuring its activity is focused on disrupting cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dalbavancin-d6 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the dalbavancin molecule. The synthesis typically starts with the natural product glycopeptide, which undergoes amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . The deuterium atoms are introduced through specific deuterated reagents and solvents under controlled reaction conditions.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using high-pressure liquid chromatography (HPLC) and mass spectrometry to monitor and quantify the incorporation of deuterium atoms . The process ensures the consistent production of high-purity this compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Dalbavancin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various degradation products and modified forms of this compound, which are analyzed using liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques .
Scientific Research Applications
Dalbavancin-d6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of dalbavancin.
Pharmacodynamic studies: To study the antimicrobial activity and efficacy of dalbavancin against various Gram-positive pathogens.
Drug development: To develop new formulations and delivery methods for dalbavancin.
Clinical research: To investigate the safety and efficacy of dalbavancin in treating infections such as osteomyelitis and acute bacterial skin and skin structure infections.
Comparison with Similar Compounds
Dalbavancin-d6 is compared with other similar compounds such as vancomycin, teicoplanin, and oritavancin. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity . This compound is unique due to its enhanced stability and extended half-life, making it a valuable option for treating difficult-to-treat Gram-positive infections .
List of Similar Compounds
- Vancomycin
- Teicoplanin
- Oritavancin
- Telavancin
This compound stands out among these compounds due to its improved pharmacokinetic profile and potential for once-weekly dosing .
Properties
CAS No. |
1126461-54-8 |
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Molecular Formula |
C₈₈H₉₄D₆Cl₂N₁₀O₂₈ |
Molecular Weight |
1822.73 |
Synonyms |
A-A 1-d6; BI 397-d6; Dalbavancin B0-d6; MDL 63397-d6; VER 001-d6; 5,31-Dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-56-O-[2-deoxy-2-[(10-methyl-1-oxoundecyl)amino]-β-D-glucopyranuronosyl]-38-[[[3-(dimethylamino)prop |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.